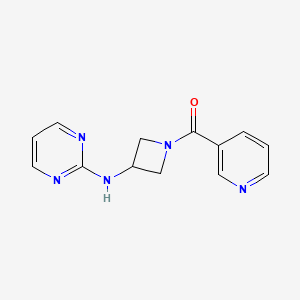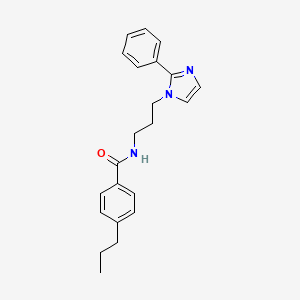
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” is not found in the retrieved papers.Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . The specific chemical reactions involving “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” are not found in the retrieved papers.Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The specific physical and chemical properties of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” are not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives have demonstrated significant antimicrobial properties. Researchers have explored their potential against various strains of microorganisms, including bacteria, fungi, and protozoa. The compound may exhibit antibacterial and antifungal effects, making it relevant for combating infectious diseases .
Anti-Inflammatory Potential
Imidazole-containing compounds often possess anti-inflammatory properties. They can modulate immune responses and inhibit inflammatory pathways. Investigating the anti-inflammatory effects of this compound could contribute to drug development for conditions related to inflammation .
Antitumor and Anticancer Research
Imidazoles have been investigated for their potential in cancer therapy. Their ability to interfere with cell proliferation, angiogenesis, and apoptosis makes them interesting candidates. Researchers could explore whether this specific compound exhibits antitumor activity .
Neuroprotective Effects
Certain imidazole derivatives show neuroprotective properties by preserving neuronal function and reducing oxidative stress. Investigating whether N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide has similar effects could be valuable for neurodegenerative disease research .
Metabolic Disorders
Imidazoles have been linked to metabolic pathways, including glucose metabolism and lipid regulation. Exploring the compound’s impact on metabolic disorders (such as diabetes or dyslipidemia) could provide insights into potential therapeutic interventions .
Gastrointestinal Health
Imidazole-containing compounds have been studied for their effects on gastric acid secretion and ulcer prevention. Investigating whether N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide influences gastrointestinal health could be relevant .
Antiviral Properties
Given the ongoing importance of antiviral research, assessing the antiviral potential of this compound could be valuable. Imidazoles have shown promise against certain viruses, and further investigation is warranted .
Wirkmechanismus
Target of Action
Imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific targets. Generally, imidazole and indole derivatives can interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Imidazole and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific targets and mode of action.
Pharmacokinetics
The ADME properties of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific structure. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of “N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-4-propylbenzamide” would depend on its specific targets, mode of action, and the biochemical pathways it affects. Imidazole and indole derivatives have been reported to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-7-18-10-12-20(13-11-18)22(26)24-14-6-16-25-17-15-23-21(25)19-8-4-3-5-9-19/h3-5,8-13,15,17H,2,6-7,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBNZBWQFKNICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/no-structure.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)
![4-[(E)-3-(4-fluorophenyl)-2-propenoyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2618157.png)
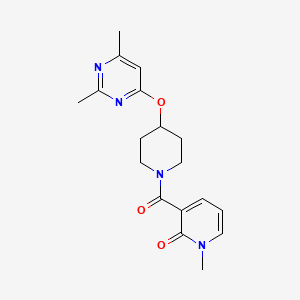
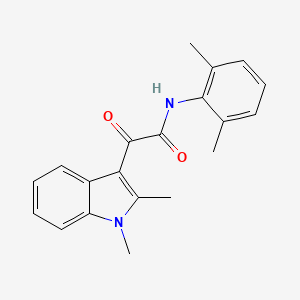
![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2618163.png)
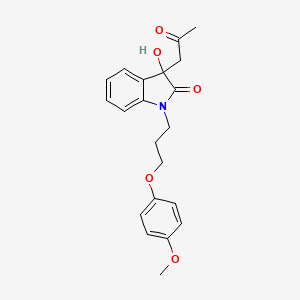
![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)
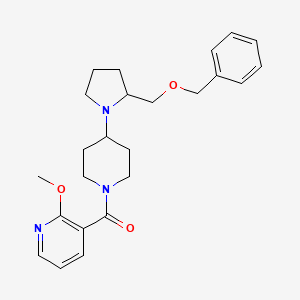
![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![(2E)-2-[[4-(trifluoromethoxy)anilino]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2618173.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)
